Cariprazine-d6 (hydrochloride)
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Overview
Description
Cariprazine-d6 (hydrochloride) is a deuterated form of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. The deuterated version, Cariprazine-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Cariprazine due to its stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine-d6 (hydrochloride) involves several key steps:
Condensation Reaction: 4-(2-hydroxyethyl)cyclohexanone reacts with 1-(2,3-dichlorophenyl)piperazine to produce 4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexanone.
Reducing Ammonolysis: The intermediate undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: The final step involves an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce Cariprazine.
Industrial Production Methods
Industrial production of Cariprazine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cariprazine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cariprazine N-oxide, while reduction may yield desmethylcariprazine .
Scientific Research Applications
Cariprazine-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Cariprazine.
Biology: Helps in understanding the biological effects and interactions of Cariprazine at the molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Cariprazine.
Industry: Employed in the development of new antipsychotic drugs and formulations
Mechanism of Action
Cariprazine-d6 (hydrochloride) exerts its effects primarily through partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. This multifaceted mechanism helps in modulating neurotransmitter activity, thereby alleviating symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another atypical antipsychotic with partial agonism at D2 and D3 receptors.
Brexpiprazole: Similar to Cariprazine but with different receptor binding affinities.
Risperidone: An atypical antipsychotic with a broader receptor profile.
Uniqueness
Cariprazine-d6 (hydrochloride) is unique due to its high affinity for D3 receptors, which may offer advantages in treating negative symptoms and cognitive deficits in schizophrenia. Its deuterated form provides enhanced stability and distinct mass spectrometric properties, making it valuable in pharmacokinetic studies .
Properties
Molecular Formula |
C21H33Cl3N4O |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea;hydrochloride |
InChI |
InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H/i1D3,2D3; |
InChI Key |
GPPJWWMREQHLQT-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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